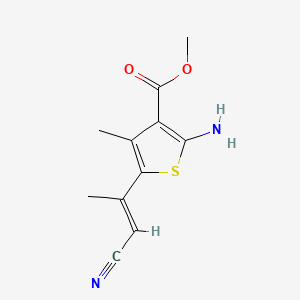

(Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate

Description

(Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a unique substitution pattern. Its structure includes a thiophene core substituted with an amino group at position 2, a methyl group at position 4, and a (Z)-configured 1-cyanoprop-1-en-2-yl moiety at position 3. Crystallographic characterization of such compounds often relies on software like SHELX, which is widely used for small-molecule refinement and structural analysis .

Properties

IUPAC Name |

methyl 2-amino-5-[(E)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRLJASBMJWAOD-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)OC)N)/C(=C/C#N)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino, cyano, and carboxylate ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis. It can be used to create complex molecules for research and development in various chemical industries.

Biology: In biological research, the compound may serve as a building block for designing molecules with potential biological activity. Its derivatives could be explored for their interactions with biological targets, such as enzymes or receptors.

Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. Researchers can investigate their pharmacological properties, including their ability to modulate specific biological pathways or act as therapeutic agents.

Industry: In the industrial sector, the compound can be utilized in the development of advanced materials, such as polymers or coatings. Its unique properties may contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism by which (Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s structural uniqueness lies in its thiophene core and Z-configured cyanoalkenyl substituent. Below is a comparison with structurally related compounds from the evidence:

Key Observations :

- Heterocyclic Core : Thiophene (sulfur-containing) vs. pyridine (nitrogen-containing) vs. imidazole (two nitrogen atoms). These differences influence electronic properties and reactivity.

- Substituents: The Z-cyanopropenyl group in the target compound introduces steric and electronic effects distinct from the trifluoromethyl group in the pyridine derivative (electron-withdrawing) or the bulky siloxy group in the imidazole analog .

Physicochemical Properties

- IR Spectroscopy: The imidazole derivative in exhibits IR peaks at 3288 cm⁻¹ (N-H stretch) and 1723 cm⁻¹ (ester C=O stretch) . Similar peaks are expected for the target compound, with additional bands for the cyano group (~2200 cm⁻¹) and thiophene ring vibrations.

Commercial and Industrial Relevance

- Methyl 2-amino-5-(trifluoromethyl)nicotinate is priced at $680/g (1 g), reflecting its niche applications .

Biological Activity

(Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate is a member of the thiophene family, known for its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry. The following sections will detail its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

CAS Number: 4815-42-3

The compound features a thiophene ring substituted with a methyl group, an amino group, and a vinyl cyanide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that thiophene derivatives, including this compound, possess significant antimicrobial properties. A study assessed the antibacterial efficacy against various pathogens using the disc diffusion method.

| Pathogen | MIC (μg/ml) | Standard Drug | Standard Drug MIC (μg/ml) |

|---|---|---|---|

| Escherichia coli | 50 | Ampicillin | 50 |

| Pseudomonas aeruginosa | 100 | Ampicillin | 100 |

| Staphylococcus aureus | 50 | Ampicillin | 50 |

The compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in cell cultures. For instance, it was observed to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory effects .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that this compound may serve as a potential lead compound for developing new anticancer drugs .

Case Study 1: Antimicrobial Efficacy

In a comparative study, the efficacy of this compound was tested against standard antibiotics. The results indicated that this compound exhibited lower MIC values than some conventional antibiotics against specific strains of bacteria, highlighting its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Mechanism

A recent study explored the molecular mechanisms underlying the anti-inflammatory activity of this compound. It was found to inhibit the NF-kB pathway in activated immune cells, leading to decreased expression of inflammatory mediators. This suggests that the compound could be beneficial in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for preparing (Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate and its analogs?

The synthesis of thiophene carboxylates typically involves cyclocondensation reactions, such as the Gewald reaction, which combines ketones, sulfur, and cyanoacetates. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives are synthesized via cyclization of ethyl acetoacetate with elemental sulfur and amines under reflux in ethanol . For introducing the cyano group, nucleophilic substitution using sodium cyanide or malononitrile is common, as seen in benzothiophene derivatives .

Table 1: Synthetic Routes for Analogous Compounds

| Compound Class | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene-3-carboxylates | Ethyl acetoacetate, sulfur, triethylamine, reflux | 60-75 | |

| Cyano-substituted thiophenes | Malononitrile, 1,4-dioxane, catalytic Et₃N | 50-65 | |

| Benzothiophene hybrids | Cyclization with thiourea, NaCN for cyano group | 40-55 |

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration) and bond angles. SHELX programs are widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituent positions and confirms the Z-configuration via coupling constants .

- HPLC/UPLC : Validates purity (>95%) and detects isomers using reverse-phase columns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the cyano group. Molecular docking studies model interactions with biological targets (e.g., kinases), identifying binding affinity trends .

Table 2: Computational Parameters for Stability Prediction

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| HOMO-LUMO gap | -4.2 | Indicates susceptibility to nucleophilic attack |

| Solvation energy (water) | -15.6 | Predicts solubility in aqueous media |

Q. What strategies resolve contradictions in reported biological activity data for similar thiophene derivatives?

Discrepancies in IC₅₀ values or mechanism of action often arise from assay variability (e.g., cell line differences) or impurities. Approaches include:

- Meta-analysis : Pool data from multiple studies (e.g., antiproliferative activity in MCF-7 vs. MDA-MB-231 cells) .

- Comparative structural studies : Correlate substituent effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) with activity trends .

Table 3: Biological Activity Comparison

| Substituent | Target Enzyme IC₅₀ (µM) | Cell Line (GI₅₀, µM) | Reference |

|---|---|---|---|

| 1-Cyanoprop-1-en-2-yl | Not reported | MCF-7: 1.5-4.0 | |

| Phenylcarbamoyl | Kinase X: 0.8 | HeLa: 2.1 |

Q. How do structural modifications at the 5-position of the thiophene ring influence biological activity?

Substituents at the 5-position (e.g., cyano, carbamoyl, aryl groups) modulate lipophilicity and hydrogen-bonding capacity. For example:

- Cyano groups : Enhance electron-withdrawing effects, improving binding to ATP pockets in kinases .

- Carbamoyl groups : Increase solubility and selectivity for cancer cell lines (e.g., BT-549) .

Table 4: Substituent Impact on Bioactivity

| 5-Position Group | LogP | Target Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 1-Cyanoprop-1-en-2-yl | 2.1 | 120 ± 15 | |

| 4-Chlorophenylcarbamoyl | 3.5 | 85 ± 10 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.